1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(piperidin-1-yl)ethane-1,2-dione
Description
Properties
IUPAC Name |
1-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c25-19(22-10-12-28-13-11-22)15-24-14-17(16-6-2-3-7-18(16)24)20(26)21(27)23-8-4-1-5-9-23/h2-3,6-7,14H,1,4-5,8-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZASHPJBRAOPDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the Morpholin-4-yl-oxoethyl Group
The morpholine moiety is typically introduced via nucleophilic substitution or acylation. A widely cited method involves reacting 1H-indole with chloroacetyl chloride in dichloromethane under inert conditions to yield 1-chloroacetyl-indole. Subsequent treatment with morpholine in ethanol/dimethylformamide (DMF) at 60°C facilitates substitution, producing 1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indole. This step achieves yields of 68–72% after recrystallization from ethanol.
Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Chloroacetylation | Chloroacetyl chloride | Dichloromethane | 0–5°C | 85% |
| Morpholine Substitution | Morpholine | Ethanol/DMF | 60°C | 72% |
Formation of the Ethane-1,2-dione Skeleton
The dione group is introduced via oxidation or condensation. Patent WO2008062182A1 describes the use of oxalyl chloride with indolizine derivatives to form α-oxoacetyl intermediates. Applying this to the morpholine-functionalized indole, reaction with oxalyl chloride in tetrahydrofuran (THF) at −78°C generates the diketone precursor. Piperidine is then introduced via nucleophilic attack on the α-oxo position in the presence of triethylamine, yielding the final compound.
Optimized Oxidation-Condensation Protocol
- Oxidation : Oxalyl chloride (2 eq), THF, −78°C, 2 h
- Piperidine Coupling : Piperidine (1.5 eq), triethylamine, room temperature, 12 h
- Yield : 58% after column chromatography (silica gel, ethyl acetate/hexane)
Alternative Pathways via Chalcone Intermediates
Morpholinylchalcone Synthesis
A method adapted from PMC6152077 involves condensing 1-morpholino-1-(2-arylhydrazono)propan-2-one with benzaldehyde derivatives in acetic acid/H2SO4 to form chalcones. These intermediates are reacted with 6-aminothiouracil in ethanol under reflux to yield pyrido-pyrimidinone derivatives, which are oxidized to diones using MnO2.
Critical Data Points
- Chalcone formation: 75–82% yield
- Cyclization with aminothiouracil: 68% yield
- Oxidation to dione: 90% conversion efficiency
Analytical Validation and Spectral Characterization
Spectroscopic Confirmation
- IR Spectroscopy : Peaks at 1722 cm⁻¹ (C=O stretch of dione), 1222 cm⁻¹ (C–O–C of morpholine), and 1650 cm⁻¹ (indole C=N).
- 1H NMR (CDCl3) : Signals at δ 1.71 (s, CH3 of piperidine), δ 3.60–3.75 (m, morpholine CH2), and δ 7.20–8.10 (m, indole aromatic protons).
- Mass Spectrometry : Molecular ion peak at m/z 453.2 (M+H)+.
Purity Assessment
High-performance liquid chromatography (HPLC) methods using C18 columns (acetonitrile/water gradient) confirm purity >98%.
Industrial-Scale Considerations
Solvent and Catalyst Optimization
Ethanol/DMF mixtures are preferred for morpholine substitution due to balanced polarity and cost. Transitioning to continuous flow systems could enhance yield by improving temperature control during exothermic steps.
Waste Management
Recovery of morpholine (bp: 129°C) via distillation reduces environmental impact. Piperidine (bp: 106°C) is recycled using acid-base extraction.
Challenges and Mitigation Strategies
Regioselectivity in Indole Substitution
Competing substitution at indole positions C-2 and C-3 is minimized by using bulky bases (e.g., LDA) to deprotonate N-1 selectively.
Oxidation Side Reactions
Over-oxidation to carboxylic acids is prevented by employing mild oxidizing agents like pyridinium chlorochromate (PCC) instead of KMnO4.
Chemical Reactions Analysis
Types of Reactions
1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(piperidin-1-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring and other moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Chemical Properties and Mechanism of Action
The compound features a unique structure that includes an indole nucleus, morpholine ring, and piperidine moiety. These components contribute to its biological activity by enhancing binding affinity to various molecular targets. The mechanism of action involves interaction with specific receptors that influence multiple biological pathways, making it a candidate for further pharmacological development.
Medicinal Chemistry
1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(piperidin-1-yl)ethane-1,2-dione has shown promise in the following areas:
- Anticancer Activity : Research indicates that indole derivatives can induce apoptosis in cancer cells and inhibit proliferation. This compound has been studied for its effects on solid tumors, including lung and colon cancers .
- Antiviral Properties : Preliminary studies suggest that this compound may exhibit antiviral activity, potentially targeting viral replication mechanisms .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways positions it as a candidate for treating conditions characterized by chronic inflammation.
The biological activities of this compound have been explored in various studies:
| Activity | Description |
|---|---|
| Anticancer | Induces apoptosis and inhibits tumor growth in various cancer cell lines. |
| Antiviral | Potential to inhibit viral replication; specific mechanisms under investigation. |
| Anti-inflammatory | Modulates inflammatory cytokines and pathways involved in chronic inflammation. |
Chemical Synthesis
The synthesis of this compound involves multiple steps, typically utilizing specific catalysts and solvents to achieve optimal yields. The reactions may include oxidation, reduction, and nucleophilic substitution processes. This versatility allows for the exploration of derivatives that may enhance its therapeutic efficacy.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the anticancer properties of this compound against colorectal cancer cells. The findings indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations .
Case Study 2: Anti-inflammatory Mechanisms
Another research effort focused on the anti-inflammatory properties of the compound in a murine model of rheumatoid arthritis. Results showed a marked reduction in inflammatory markers and improved clinical scores in treated animals compared to controls.
Mechanism of Action
The mechanism of action of 1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(piperidin-1-yl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues with Modified Piperidine/Morpholine Groups
Key Observations :
- Lipophilicity : The target compound’s logP (1.91) is higher than simpler morpholine derivatives (logP 1.4) , likely due to the piperidin-1-yl group. Piperazine analogs (e.g., E244-0452) show similar logP values .
- Solubility : The morpholine group improves aqueous solubility compared to benzyl-substituted analogs (e.g., 1-(4-benzylpiperazinyl) derivative) .
- Bioactivity : Piperidine/morpholine hybrids are associated with CNS and anticancer applications , whereas benzyl-piperazine derivatives are intermediates in drug synthesis .
Functional Group Impact on Activity
- Morpholine : Enhances solubility and metabolic stability due to its oxygen atom .
- Piperidine/Piperazine : Modulates receptor binding; e.g., 4-(2-methoxyphenyl)piperazine in E244-0452 may target serotonin or dopamine receptors .
- Aryl Substitutions : Fluorophenyl or chlorophenyl groups (e.g., compounds 3e, 3f in ) increase electrophilicity and binding affinity .
Biological Activity
The compound 1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(piperidin-1-yl)ethane-1,2-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse research findings.
Chemical Structure and Synthesis
This compound belongs to the class of indole derivatives , characterized by an indole ring fused with a morpholine and piperidine structure. The synthesis typically involves several key steps:
- Formation of the Indole Moiety : The indole ring can be synthesized through Fischer indole synthesis, involving the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions.
- Introduction of Morpholine and Piperidine Rings : These rings are introduced via nucleophilic substitution reactions where suitable leaving groups on the indole derivative are replaced by morpholine and piperidine groups.
- Acetamide Formation : The final step involves acylation to form the acetamide group, which significantly influences the biological activity of the compound.
Biological Activity
Research indicates that This compound exhibits promising biological activities, particularly in anticancer and anti-inflammatory contexts.
Anticancer Activity
Indole derivatives have shown significant efficacy against various cancers, including colon and lung cancer. Mechanisms proposed for their anticancer activity include:
- Induction of Apoptosis : Indole derivatives can trigger programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : These compounds may hinder the growth of cancer cells by interfering with critical signaling pathways.
Quantitative studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) for similar compounds in the low micromolar range, indicating strong potential for therapeutic applications .
Anti-inflammatory Activity
The compound's structure suggests potential interactions with inflammatory pathways. Research has highlighted that indole derivatives can modulate:
- Cyclooxygenase (COX) Enzymes : Inhibiting COX enzymes can reduce inflammation and pain.
A study indicated that related compounds demonstrated significant COX-II inhibitory activity with IC50 values ranging from 0.52 to 22.25 μM, suggesting that this compound may also possess similar properties .
The mechanism by which This compound exerts its biological effects likely involves:
- Binding to Specific Receptors or Enzymes : The compound may interact with cellular targets, modulating their activity.
For instance, it may inhibit specific enzymes involved in cancer progression or inflammatory responses, leading to reduced tumor growth or inflammation .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related indole derivatives. Here are some notable findings:
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| Schuck et al., 2014 | Indole Derivative | Antimalarial | EC50 ~ 3 μM |
| Kumar et al., 2022 | Indole Derivative | Anticancer | IC50 ~ 0.70 μg/ml |
| Alegaon et al., 2023 | Pyrazole Derivative | COX-II Inhibition | IC50 = 0.52 μM |
These studies underscore the potential of indole-based compounds in various therapeutic areas.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what critical parameters influence yield and purity?
Answer: The synthesis typically involves multi-step reactions, including alkylation of the indole ring, followed by coupling with a morpholine derivative and subsequent oxidation to form the dione moiety. Key parameters include:
- Temperature control : Excessive heat during alkylation can lead to side reactions, such as over-oxidation of the indole ring .
- pH optimization : Acidic conditions (pH 4–5) during coupling reactions improve electrophilic substitution efficiency .
- Purification methods : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is critical for achieving >95% purity .
Q. How can researchers characterize the structural integrity and purity of this compound?
Answer: Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns on the indole and piperidine rings .
- High-Performance Liquid Chromatography (HPLC) : Utilize a C18 column with a methanol/water mobile phase (65:35 v/v, pH 4.6 adjusted with acetic acid) to assess purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] expected at m/z 452.215) .
Q. What in vitro models are appropriate for initial pharmacological screening?
Answer:
- Enzyme inhibition assays : Test against kinases or proteases due to the compound’s heterocyclic motifs .
- Cell viability assays : Use cancer cell lines (e.g., HeLa or MCF-7) to evaluate cytotoxicity via MTT assays .
- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) given the indole scaffold’s affinity .
Advanced Questions
Q. How can contradictory data regarding biological activity across studies be systematically addressed?
Answer:
- Structural validation : Re-examine compound purity and confirm stereochemistry via X-ray crystallography .
- Experimental replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Meta-analysis : Compare results with structurally analogous compounds (e.g., 1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione) to identify substituent-specific trends .
Q. What strategies enhance reaction scalability while maintaining yield?
Answer:
- Flow chemistry : Continuous flow systems improve heat dissipation during exothermic steps like alkylation .
- Catalyst optimization : Use palladium-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura coupling to reduce side products .
- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer, scalable extraction .
Q. How do structural modifications to the indole or piperidine moieties affect pharmacological profiles?
Answer: Comparative studies show:
| Modification | Impact on Activity | Reference |
|---|---|---|
| Indole N-methylation | Increases metabolic stability but reduces kinase inhibition | |
| Piperidine ring substitution | 4-Methylpiperidine enhances solubility; 4-ethyl reduces CNS penetration | |
| Morpholine replacement | Substituting with thiomorpholine increases cytotoxicity in HeLa cells |
Q. What role does X-ray crystallography play in confirming molecular structure and identifying polymorphs?
Answer:
Q. How should efficacy comparisons with structural analogs be designed?
Answer:
- Pharmacophore mapping : Overlay 3D structures to identify conserved binding motifs .
- Dose-response curves : Compare IC values across analogs in standardized assays (e.g., EGFR inhibition) .
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinity differences due to substituents .
Q. What methodologies assess stability under various storage conditions?
Answer:
Q. How can in vitro-in vivo pharmacokinetic discrepancies be reconciled?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
